茴香脑

科学研究应用

作用机制

生化分析

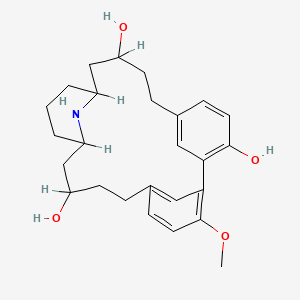

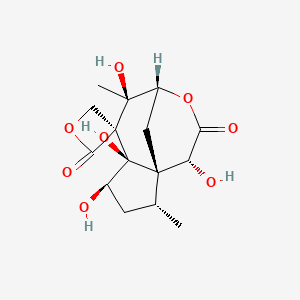

Biochemical Properties

Anisatin plays a significant role in biochemical reactions, particularly in its interaction with the GABA receptor. It acts as a strong non-competitive antagonist of the GABA receptor, which is crucial for inhibitory neurotransmission in the central nervous system . Anisatin binds to the picrotoxinin site on the GABA receptor, inhibiting the receptor’s function and leading to increased neuronal excitability . This interaction disrupts the normal inhibitory signaling, resulting in convulsions and other neurotoxic effects .

Cellular Effects

Anisatin exerts profound effects on various types of cells and cellular processes. In neuronal cells, anisatin’s inhibition of the GABA receptor leads to increased excitability and the potential for convulsive seizures . This compound also affects cell signaling pathways, particularly those involving GABAergic neurotransmission . Additionally, anisatin influences gene expression related to the GABA receptor and other associated proteins, further exacerbating its neurotoxic effects . Cellular metabolism is also impacted, as anisatin-induced seizures can lead to metabolic disturbances and oxidative stress .

Molecular Mechanism

The molecular mechanism of anisatin involves its binding to the picrotoxinin site on the GABA receptor . This binding inhibits the receptor’s function, preventing GABA from exerting its inhibitory effects on neuronal activity . As a result, there is an increase in neuronal excitability, leading to convulsions and other neurotoxic symptoms . Anisatin’s interaction with the GABA receptor is use-dependent, meaning that its inhibitory effects are more pronounced when the receptor is actively engaged in neurotransmission . This mechanism highlights the compound’s potent neurotoxic properties and its potential for causing severe neurological disturbances .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of anisatin have been observed to change over time. Anisatin is relatively stable under standard laboratory conditions, but its neurotoxic effects can persist for extended periods . Studies have shown that anisatin-induced convulsions can occur within hours of exposure and may last for several hours . Long-term effects on cellular function include sustained neuronal excitability and potential damage to neural tissues . Additionally, anisatin’s stability and degradation in laboratory settings are crucial factors in understanding its prolonged neurotoxic effects .

Dosage Effects in Animal Models

The effects of anisatin vary with different dosages in animal models. At low doses, anisatin can cause mild neurotoxic symptoms, such as increased neuronal excitability and minor convulsions . At higher doses, the compound’s toxic effects become more severe, leading to pronounced convulsions, seizures, and even death . Studies in mice have shown that the lethal dose of anisatin is approximately 1 mg/kg when administered intraperitoneally . These dosage-dependent effects highlight the compound’s potent neurotoxicity and the importance of careful dosage control in experimental settings .

Metabolic Pathways

Anisatin is involved in several metabolic pathways, particularly those related to its neurotoxic effects. The compound interacts with enzymes and cofactors involved in GABAergic neurotransmission, leading to disruptions in normal metabolic processes . Anisatin’s inhibition of the GABA receptor affects the metabolic flux of neurotransmitters, resulting in altered levels of GABA and other associated metabolites . Additionally, anisatin-induced seizures can cause metabolic disturbances, including oxidative stress and energy metabolism imbalances .

Transport and Distribution

Within cells and tissues, anisatin is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Anisatin’s distribution within tissues is influenced by its binding affinity to specific receptors and proteins, leading to its accumulation in neural tissues . This localization is critical for its neurotoxic effects, as it allows anisatin to exert its inhibitory action on the GABA receptor in the central nervous system .

Subcellular Localization

Anisatin’s subcellular localization is primarily within neural tissues, where it exerts its neurotoxic effects . The compound is directed to specific compartments and organelles through targeting signals and post-translational modifications . Anisatin’s localization to the GABA receptor sites is crucial for its inhibitory action, as it allows the compound to effectively block GABAergic neurotransmission . This subcellular targeting is a key aspect of anisatin’s mechanism of action and its potent neurotoxic properties .

准备方法

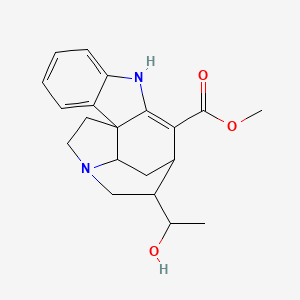

合成路线和反应条件: 茴香脑的全合成是一个复杂的工艺,涉及多个步骤。 Niwa 及其同事在 1990 年报道了一种值得注意的合成方法,该方法从市售材料开始,涉及 35 个步骤 . 该合成中的关键转化包括分子内狄尔斯-阿尔德反应、立体选择性 [2,3]-维蒂希重排和三取代双键的区域选择性裂解 .

工业生产方法: 目前,由于其高毒性和复杂的合成工艺,没有针对茴香脑的大规模工业生产方法。 大多数用于研究的茴香脑是通过实验室合成或从天然来源(如八角茴香)中提取得到的 .

化学反应分析

反应类型: 茴香脑会发生各种化学反应,包括氧化、还原和取代反应。 由于其 β-内酯结构,它具有特别的反应活性,可以参与亲核加成反应 .

常用试剂和条件:

主要产物: 从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可以导致形成羟基化衍生物,而还原可以生成醇类 .

相似化合物的比较

茴香脑在结构上与其他倍半萜内酯(如 veranisatins A、B 和 C)相似,这些内酯也是从八角茴香属中分离出来的 . 这些化合物具有类似的神经毒性,但其具体的分子结构和立体化学不同 .

与其他 GABA 受体拮抗剂(如苦参碱)相比,茴香脑在其特定的结合位点和使用依赖性作用机制方面是独特的 . 这使其成为研究 GABA 能系统和开发新的神经毒性药物的有价值的工具 .

结论

茴香脑是一种迷人的化合物,具有复杂的结构和强烈的毒性。其合成、化学反应性和在科学研究中的应用使其成为化学、生物学和医学等各个领域研究的宝贵主题。尽管有毒,但茴香脑仍在继续为 GABA 能系统和新神经毒性药物的开发提供宝贵的见解。

属性

IUPAC Name |

(1S,2R,4R,5R,6S,7R,8R,11R)-4,5,7,11-tetrahydroxy-2,7-dimethylspiro[9-oxatricyclo[6.3.1.01,5]dodecane-6,3'-oxetane]-2',10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O8/c1-6-3-7(16)15(21)13(6)4-8(23-10(18)9(13)17)12(2,20)14(15)5-22-11(14)19/h6-9,16-17,20-21H,3-5H2,1-2H3/t6-,7-,8-,9+,12+,13+,14+,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEVWHIDSUOMVRI-QWNPAUMXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2(C13CC(C(C24COC4=O)(C)O)OC(=O)C3O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]([C@]2([C@@]13C[C@H]([C@]([C@@]24COC4=O)(C)O)OC(=O)[C@@H]3O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6058396 | |

| Record name | Anisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5230-87-5 | |

| Record name | (-)-Anisatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5230-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anisatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005230875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5230-87-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANISATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9K8802FZL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary biological target of Anisatin?

A2: Anisatin primarily acts on the γ-aminobutyric acid (GABA) system, specifically targeting the GABAA receptor-channel complex. [, ]

Q2: How does Anisatin interact with the GABAA receptor?

A3: Anisatin acts as a non-competitive antagonist of GABAA receptors. [, ] This means it binds to a site distinct from the GABA binding site and inhibits the receptor's function. Studies indicate that anisatin's binding site overlaps with the picrotoxinin binding site on the GABAA receptor. [, , , ]

Q3: What are the downstream effects of Anisatin binding to GABAA receptors?

A4: By antagonizing GABAA receptors, anisatin disrupts inhibitory neurotransmission in the central nervous system. This can lead to a range of neurological effects, including hyperactivity, tremors, seizures, and even death. [, , , , ]

Q4: What is the molecular formula and weight of Anisatin?

A5: The molecular formula of anisatin is C15H20O8. Its molecular weight is 328.31 g/mol. [, , ]

Q5: Are there any spectroscopic data available for Anisatin?

A6: Yes, extensive spectroscopic data, including 1H NMR, 13C NMR, and mass spectrometry data, have been used to characterize and elucidate the structure of anisatin. [, , , , , ]

Q6: Has the relationship between Anisatin's structure and its activity been studied?

A7: Yes, structure-activity relationship (SAR) studies have been conducted on anisatin and related compounds. These studies have revealed key structural features important for its GABAA receptor antagonism, such as the spatial arrangement of its functional groups and the presence of the lactone ring. [, ] Modifications to these structural elements can significantly impact anisatin's activity, potency, and selectivity.

Q7: Are there any computational models available for studying Anisatin's interactions?

A8: Computational chemistry techniques, such as molecular modeling and pharmacophore modeling, have been employed to study anisatin's interactions with the GABAA receptor. These studies have provided valuable insights into the binding mode and structural requirements for anisatin's activity. []

Q8: What is known about the pharmacokinetics of Anisatin?

A9: Studies in mice have shown that anisatin is absorbed after oral administration, with an absolute bioavailability of 22.6%. [] The compound can be detected in plasma and urine after ingestion. [, ] More detailed pharmacokinetic data, including absorption, distribution, metabolism, and excretion (ADME) profiles, are currently limited.

Q9: What analytical techniques are used to detect and quantify Anisatin?

A11: Several analytical methods have been developed and validated for the detection and quantification of anisatin in various matrices, including plant material, food products, and biological samples. [, , , ] These methods often involve techniques such as:

- Thin-layer chromatography (TLC): This technique can be used to differentiate between various Illicium species based on their flavonoid profiles, providing a preliminary screening method for anisatin-containing plants. []

- High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS): This technique allows for sensitive and selective quantification of anisatin in complex matrices. [, , , , ] Various extraction methods, such as solid-phase extraction (SPE) and liquid-liquid extraction, are often employed to isolate and purify anisatin from the sample matrix before analysis.

- Nuclear magnetic resonance (NMR) spectroscopy: NMR can confirm the presence of anisatin in samples and provide structural information. [, , , ]

Q10: What are the toxicological effects of Anisatin?

A12: Anisatin is a potent neurotoxin that can cause a range of adverse effects, primarily affecting the central nervous system. [, , ] Common symptoms of anisatin poisoning include:

Q11: Are there any regulations surrounding the use of Anisatin?

A14: Due to its toxicity, the presence of anisatin in food products is strictly regulated in many countries. [] Regulatory agencies like the European Food Safety Authority (EFSA) have established maximum residue limits (MRLs) for anisatin in certain food products. []

Q12: What are the environmental implications of Anisatin?

A15: While research on the environmental impact of anisatin is limited, its presence in the environment, primarily through the disposal of Illicium plant material, could pose potential risks to wildlife and ecosystems. [] Further research is needed to assess its ecotoxicological effects and develop strategies for mitigating any potential negative impacts.

Q13: How stable is Anisatin under various conditions?

A16: Data on the stability of anisatin under various environmental conditions, such as temperature, pH, and light exposure, is limited. [] Further research is needed to determine its degradation pathways and develop appropriate storage and handling guidelines.

Q14: What are the historical milestones in Anisatin research?

A17: * 1950s-1960s: Initial isolation and toxicity studies of anisatin from Illicium anisatum.* 1960s-1970s: Elucidation of the structure and stereochemistry of anisatin and related compounds. [, , , ] * 1980s-1990s: Investigations into the mechanism of action of anisatin on the GABAA receptor. [, , ] * 2000s-present: Development of analytical methods for anisatin detection and quantification, exploration of structure-activity relationships, and preliminary studies on potential therapeutic applications. [, , , , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5R,8R,9R,10S,11R,13R,14R,17S)-11-hydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1215132.png)

![N-tert-butyl-2-[[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio]-N-(phenylmethyl)acetamide](/img/structure/B1215134.png)

![N-[2-(cyclohexylamino)-1-(2-furanyl)-2-oxoethyl]-N-(2-furanylmethyl)-2-furancarboxamide](/img/structure/B1215135.png)

![6-ethyl-2,5-dimethyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1215136.png)

![(2,4-Difluorophenyl)-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-piperidinyl]methanone](/img/structure/B1215137.png)

![2-[(Dimethylamino)methyl]-4-methyl-6-(1-methylcyclohexyl)phenol](/img/structure/B1215144.png)

![3,13,19,26-Tetrahydroxy-15-methoxy-7-methyl-6-oxahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-1(14),2(11),3,9,15,18(23),19,21,25-nonaene-5,17,24-trione](/img/structure/B1215153.png)